2-(2,4-Dichlorophenyl)cyclobutanamine
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Overview
Description
2-(2,4-Dichlorophenyl)cyclobutanamine is an organic compound with the molecular formula C₁₀H₁₁Cl₂N It is characterized by a cyclobutanamine ring substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenylacetonitrile with cyclobutanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is carried out under an inert atmosphere, typically nitrogen, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted amines, thiols
Scientific Research Applications
2-(2,4-Dichlorophenyl)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine, 2-(2,4-dichlorophenyl)-: This compound has a similar structure but with a cyclopropane ring instead of a cyclobutane ring.
Cyclobutrifluram: Another related compound with similar structural features.
Uniqueness
2-(2,4-Dichlorophenyl)cyclobutanamine is unique due to its cyclobutanamine ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11Cl2N |
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Molecular Weight |
216.10 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-6-1-2-7(9(12)5-6)8-3-4-10(8)13/h1-2,5,8,10H,3-4,13H2 |
InChI Key |
PKKRUNOAYAXDSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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